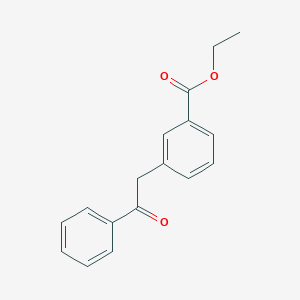

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound that is related to various synthesized esters and aromatic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactions of Ethyl 3-(2-oxo-2-phenylethyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as well as specific conditions to promote the formation of the desired ester. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate and its photochemical reactions have been studied, providing insights into the radical formation and recombination that could be relevant to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and computational methods like density functional theory (DFT). For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These techniques provide detailed information on bond lengths, bond angles, and molecular geometry, which are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions of related esters can involve decarbonylation, hydrogenation, and photochemical processes. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in radical recombination products and small amounts of other compounds depending on the solvent and presence of oxygen . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a chemical reaction that provides insights into the reactivity of similar esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of various spectroscopic analyses. The vibrational spectra, chemical shifts, and molecular electrostatic potential maps provide information on the compound's reactivity, stability, and intermolecular interactions . For instance, the vibrational spectra and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were studied and showed good agreement with theoretical predictions . These properties are essential for understanding how the compound might behave under different conditions and in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : The compound can be used in the synthesis of pyrazoles, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their biological activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that pyrazoles and their derivatives have a broad spectrum of biological activities, making them interesting classes in drug discovery .

Application in Photocatalytic Synthesis

- Field : Organic Chemistry

- Application Summary : The compound could potentially be used in the photocatalytic synthesis of ester derivatives . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Cosmetic Industry

- Field : Cosmetic Industry

- Application Summary : The compound could potentially be used as a cosmetic, flavor, and fragrance agent .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that ester derivatives like “Ethyl 3-(2-oxo-2-phenylethyl)benzoate” can be used in the cosmetic industry .

Application in Organic Synthesis

- Field : Organic Synthesis

- Application Summary : The compound could potentially be used in the synthesis of ester derivatives . Ester derivatives are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Natural Products

- Field : Natural Products

- Application Summary : The compound could potentially be used in the synthesis of natural products . Esters and their derivatives are distributed widely in natural products .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Fine Chemicals

- Field : Fine Chemicals

- Application Summary : The compound could potentially be used in the synthesis of fine chemicals . Esters and their derivatives are found widely in fine chemicals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Eigenschaften

IUPAC Name |

ethyl 3-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFUCMILGBCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645681 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

CAS RN |

898776-64-2 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)